molecular formula C14H23ClN4O4S B579954 (1S,2S,3R,5S)-3-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol CAS No. 1402150-32-6

(1S,2S,3R,5S)-3-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Cat. No. B579954
M. Wt: 378.872
InChI Key: FWGBZSJJCDADJP-YKDSUIRESA-N
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Description

The compound “(1S,2S,3R,5S)-3-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol” is a chemical substance with the CAS Number: 1402150-32-6 . It has a molecular weight of 378.88 . This compound is an impurity of Ticagrelor (T437700), which is an anticoagulant used in the treatment of acute coronary syndromes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23ClN4O4S/c1-2-5-24-14-18-12 (15)9 (16)13 (19-14)17-7-6-8 (23-4-3-20)11 (22)10 (7)21/h7-8,10-11,20-22H,2-6,16H2,1H3, (H,17,18,19)/t7-,8+,10+,11-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 615.2±55.0 °C, and its predicted density is 1.47±0.1 g/cm3 . Its pKa value is predicted to be 13.66±0.70 .

Scientific Research Applications

Structural Characterization and Synthesis

Research has identified and characterized similar compounds, focusing on their synthesis, structural analysis, and potential impurities in pharmaceutical contexts. For example, Kumar et al. (2016) detailed the identification, isolation, and structural characterization of process-related impurities in ticagrelor, a compound structurally related to the query compound, using advanced analytical techniques such as HPLC, LC/ESI-MS(n), NMR, and IR, highlighting the importance of rigorous analytical methods in pharmaceutical chemistry (Kumar et al., 2016).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted on compounds with structural similarities, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Teng et al. (2010) investigated the pharmacokinetics, metabolism, and excretion of ticagrelor in healthy subjects, revealing the compound's rapid absorption and major metabolic pathways, which could serve as a reference for studying similar compounds (Teng et al., 2010).

Metabolic Pathway Exploration

Exploring the metabolic pathways of similar compounds can inform potential therapeutic applications and safety profiles. Studies on the glucuronidation of structurally related compounds in different species suggest species-specific metabolic pathways, which could impact the selection of appropriate models for pharmacokinetics and safety studies (Martin et al., 2006).

Chemical Synthesis

The development of synthetic methodologies for related compounds underscores the importance of efficient, scalable chemical synthesis routes in the production of pharmaceutical agents. Research on the synthesis of novel anticoagulant ticagrelor demonstrates the application of such methodologies in creating clinically relevant drugs (Miao Shi-fen, 2015).

properties

IUPAC Name

(1S,2S,3R,5S)-3-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19)/t7-,8+,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGBZSJJCDADJP-YKDSUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,3R,5S)-3-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

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